molecular formula C22H16ClF3N2O2 B2563261 4-(6-chloro-1-{[4-(trifluoromethyl)benzyl]oxy}-1H-1,3-benzimidazol-2-yl)phenyl methyl ether CAS No. 329234-93-7

4-(6-chloro-1-{[4-(trifluoromethyl)benzyl]oxy}-1H-1,3-benzimidazol-2-yl)phenyl methyl ether

Numéro de catalogue: B2563261
Numéro CAS: 329234-93-7
Poids moléculaire: 432.83
Clé InChI: RPSOCBZAVRISNP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound 4-(6-chloro-1-{[4-(trifluoromethyl)benzyl]oxy}-1H-1,3-benzimidazol-2-yl)phenyl methyl ether (CAS: Not explicitly provided in evidence; structurally closest to CAS 329234-97-1 ) is a benzimidazole derivative characterized by a chloro-substituted benzimidazole core linked to a methoxyphenyl group and a 4-(trifluoromethyl)benzyloxy substituent. Its molecular formula is C23H17ClF3N2O2 (calculated), with a molecular weight of ~445.85 g/mol. Key structural features include:

  • A chlorine atom at the 6-position of the benzimidazole ring, enhancing electronic withdrawal and influencing reactivity.
  • A 4-(trifluoromethyl)benzyloxy group at the 1-position, contributing to lipophilicity and metabolic stability .
  • A methoxyphenyl group at the 2-position, which may modulate solubility and binding interactions.

Physical properties include a predicted density of 1.22 g/cm³, boiling point of 554.4±60.0 °C, and pKa of 2.49, consistent with weak basicity typical of benzimidazoles . The trifluoromethyl group enhances thermal stability and resistance to oxidative degradation compared to non-fluorinated analogs .

Propriétés

IUPAC Name

6-chloro-2-(4-methoxyphenyl)-1-[[4-(trifluoromethyl)phenyl]methoxy]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClF3N2O2/c1-29-18-9-4-15(5-10-18)21-27-19-11-8-17(23)12-20(19)28(21)30-13-14-2-6-16(7-3-14)22(24,25)26/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPSOCBZAVRISNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=C(N2OCC4=CC=C(C=C4)C(F)(F)F)C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound 4-(6-chloro-1-{[4-(trifluoromethyl)benzyl]oxy}-1H-1,3-benzimidazol-2-yl)phenyl methyl ether (CAS No. 329234-93-7) is a benzimidazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. Its unique structural features, including a chloro and a trifluoromethyl group, suggest enhanced reactivity and biological efficacy.

Chemical Structure and Properties

  • Molecular Formula : C22H16ClF3N2O2
  • Molecular Weight : 432.82 g/mol
  • Boiling Point : Approximately 545.1 °C (predicted)
  • Density : 1.33 g/cm³

The compound's structure includes a benzimidazole moiety, which is known for its diverse pharmacological properties. The presence of halogen substituents is often linked to increased biological activity, making this compound a subject of interest for further studies.

Anticancer Activity

Recent studies have indicated that benzimidazole derivatives exhibit significant anticancer properties. For instance, compounds similar to 4-(6-chloro-1-{[4-(trifluoromethyl)benzyl]oxy}-1H-1,3-benzimidazol-2-yl)phenyl methyl ether have been tested against various cancer cell lines:

Compound Cell Line IC50 (µM) Mechanism of Action
Compound 1MCF-7 (Breast)25.72 ± 3.95Induction of apoptosis
Compound 2U87 (Glioblastoma)45.2 ± 13.0Cytotoxicity through apoptosis

In vivo studies demonstrated that these compounds can suppress tumor growth significantly in animal models, indicating their potential as anticancer agents .

Antimicrobial Activity

The antimicrobial efficacy of benzimidazole derivatives has also been explored. Studies have shown that certain derivatives possess activity against both Gram-positive and Gram-negative bacteria:

Microorganism Activity
Staphylococcus aureusModerate activity
Escherichia coliSignificant inhibition
Saccharomyces cerevisiaeEukaryotic model tested

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents .

Case Study 1: Anticancer Efficacy

A study published in MDPI indicated that benzimidazole derivatives showed promising results in inducing apoptosis in cancer cell lines such as MCF-7. The mechanism involved the activation of caspases, leading to programmed cell death .

Case Study 2: Antimicrobial Testing

Another research effort involved testing various benzimidazole compounds against bacterial strains using broth microdilution methods. The results highlighted the effectiveness of these compounds in inhibiting bacterial growth, with specific attention to their structure-activity relationships (SARs). Compounds with halogen substitutions showed enhanced activity compared to their non-substituted counterparts .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional differences between the target compound and its analogs.

Table 1: Comparative Analysis of Key Benzimidazole Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Density (g/cm³) Boiling Point (°C) pKa Notable Features Reference
Target Compound : 4-(6-Chloro-1-{[4-(trifluoromethyl)benzyl]oxy}-1H-1,3-benzimidazol-2-yl)phenyl methyl ether C23H17ClF3N2O2 445.85 - 6-Cl
- 4-(Trifluoromethyl)benzyloxy
- 4-Methoxyphenyl
1.22 554.4±60.0 2.49 High lipophilicity; trifluoromethyl enhances metabolic stability
Analog 1 : 4-(6-Chloro-1-[(4-methylbenzyl)oxy]-1H-1,3-benzimidazol-2-yl)phenyl methyl ether C22H19ClN2O2 378.85 - 6-Cl
- 4-Methylbenzyloxy
- 4-Methoxyphenyl
1.22 554.4±60.0 2.49 Lower lipophilicity; methyl group reduces electron withdrawal
Analog 2 : 4-(6-Chloro-1-([(dimethylamino)carbonyl]oxy)-1H-1,3-benzimidazol-2-yl)phenyl methyl ether C17H16ClN3O3 345.78 - 6-Cl
- Dimethylaminocarbonyloxy
- 4-Methoxyphenyl
N/A N/A N/A Carbamate group increases polarity; potential for hydrogen bonding
Analog 3 : 4-[5-[(1H-Benzimidazol-2-ylmethyl)sulfanyl]-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]phenyl methyl ether C23H18ClN5OS 447.9 - 4-Chlorophenyl
- Benzothiazole-triazole core
- Methoxyphenyl
N/A N/A N/A Sulfur-containing heterocycle; enhanced π-π stacking potential
Analog 4 : 3-{[6-(4-Chloro-3-fluorophenoxy)-1-methyl-1H-benzimidazol-2-yl]methoxy}benzoic acid C22H16ClFN2O4 426.82 - 4-Chloro-3-fluorophenoxy
- Carboxylic acid
- Methyl group
N/A N/A N/A Acidic moiety improves aqueous solubility; potential for ionic interactions

Key Comparative Insights

Substituent Effects on Lipophilicity and Stability: The trifluoromethyl group in the target compound increases lipophilicity (logP ~3.8 estimated) compared to Analog 1’s methyl group (logP ~3.2) . This enhances membrane permeability but may reduce aqueous solubility.

Synthetic Accessibility: The target compound’s benzyloxy and methoxy groups are synthesized via nucleophilic substitution or Mitsunobu reactions, similar to methods in (120°C in DMF with sodium metabisulfite) . Analog 4’s carboxylic acid group requires additional protection/deprotection steps, increasing synthetic complexity .

Biological Implications :

  • The trifluoromethyl group in the target compound may enhance binding to hydrophobic enzyme pockets (e.g., kinase inhibitors) compared to Analog 1 .
  • Analog 4’s carboxylic acid group is ideal for targeting metalloenzymes or ion channels, as seen in protease inhibitors .

Thermal and Chemical Stability :

  • The target compound’s trifluoromethyl and chlorine substituents confer resistance to oxidative degradation (predicted boiling point ~554°C) compared to Analog 3’s sulfur-containing core, which may be prone to oxidation .

Electronic Effects :

  • The electron-withdrawing trifluoromethyl group in the target compound stabilizes the benzimidazole core, reducing basicity (pKa ~2.49) compared to Analog 2’s carbamate (pKa ~1.8 estimated) .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-(6-chloro-1-{[4-(trifluoromethyl)benzyl]oxy}-1H-1,3-benzodiazol-2-yl)phenyl methyl ether, and how are intermediates characterized?

  • Methodology : The compound can be synthesized via a multi-step approach:

Benzimidazole Core Formation : React 4-chloro-1,2-phenylenediamine with a carbonyl source (e.g., triphosgene) under reflux in anhydrous THF to form the benzimidazole backbone .

Substitution at Position 1 : Introduce the [4-(trifluoromethyl)benzyl]oxy group via nucleophilic aromatic substitution using NaH as a base in THF at 0°C .

Phenyl Methyl Ether Installation : Couple the intermediate with 4-methoxyphenylboronic acid via Suzuki-Miyaura cross-coupling using Pd(PPh₃)₄ as a catalyst .

  • Characterization : Validate intermediates and final product using:

  • IR Spectroscopy : Confirm C-Cl (750–850 cm⁻¹) and CF₃ (1100–1300 cm⁻¹) stretches .
  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–8.2 ppm), methoxy groups (δ 3.8–4.0 ppm), and trifluoromethylbenzyloxy substituents .
  • Elemental Analysis : Match experimental vs. calculated C, H, N, Cl, and F percentages .

Q. How can researchers ensure purity and structural fidelity during synthesis?

  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol/water .
  • Quality Control : Monitor reactions via TLC (Rf = 0.3–0.5 in 7:3 hexane:EtOAc) and confirm purity (>95%) by HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data for benzimidazole derivatives?

  • Case Study : Discrepancies in ¹H NMR chemical shifts for trifluoromethylbenzyloxy groups may arise from solvent polarity or hydrogen bonding.
  • Resolution :

Compare data across solvents (DMSO-d₆ vs. CDCl₃) to assess solvent effects .

Use 2D NMR (COSY, HSQC) to assign overlapping peaks .

Cross-validate with computational methods (DFT-based chemical shift predictions) .

Q. How can computational docking inform the biological activity of this compound?

  • Approach :

Target Selection : Dock the compound into active sites of enzymes (e.g., cytochrome P450) using AutoDock Vina .

Pose Analysis : Compare binding modes with known inhibitors (e.g., 9c in showed π-π stacking with Phe residues) .

SAR Insights : Modify substituents (e.g., methoxy vs. chloro groups) to optimize binding energy scores .

Q. What catalytic systems improve yield in heterocyclic coupling reactions for this compound?

  • Optimization :

  • Solvent Effects : PEG-400 enhances reaction homogeneity and reduces side products in SNAr reactions .
  • Catalysts : Bleaching Earth Clay (pH 12.5) promotes etherification at 70–80°C with >80% yield .
  • Microwave Assistance : Reduce reaction time from hours to minutes while maintaining yields >75% .

Key Considerations for Experimental Design

  • Contradictory Data : Address variations in melting points (e.g., vs. 13) by standardizing recrystallization solvents.
  • Scale-Up Challenges : Replace hazardous reagents (e.g., triphosgene) with greener alternatives (e.g., diphosgene) for safer large-scale synthesis .
  • Regioselectivity : Use steric/electronic directing groups (e.g., nitro) to control substitution patterns during benzimidazole functionalization .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.